molecular formula C18H25N3O4S B2747599 N1-cyclopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-80-9

N1-cyclopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2747599
CAS RN: 898444-80-9
M. Wt: 379.48
InChI Key: SXVNPKPYFBPCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as CPI-1205, is a small molecule inhibitor of the histone methyltransferase (HMT) enzyme EZH2. EZH2 is known to play a crucial role in the development and progression of various cancers, including prostate cancer, breast cancer, and lymphoma. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

Research has shown that derivatives related to the N1-cyclopropyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide structure can act as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The synthesis of beta-aminoethylsulfones linked to phenyl groups, for instance, has demonstrated inhibition of CDK2, a critical enzyme for cell cycle progression. This indicates the potential application of such compounds in cancer research and treatment strategies due to their ability to modulate cell cycle pathways (Griffin et al., 2006).

Antitumor Agents

Another research avenue explores the role of polyamine analogs, like CPENSpm, which demonstrate selective cytotoxic activity against tumor cells. These compounds induce programmed cell death (PCD) by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. The mechanism involves oxidative stress from H2O2 production, highlighting a potential therapeutic approach for certain cancers (Ha et al., 1997).

Antibacterial Agents

Synthesis and reactions of derivatives with the this compound framework have also been investigated for their antibacterial properties. For example, compounds derived from 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have shown potent antibacterial activity, offering a new class of antibiotics for combating resistant bacterial strains (Miyamoto et al., 1987).

Antidepressant Research

The compound's involvement in the oxidative metabolism of novel antidepressants, such as Lu AA21004, underscores its relevance in neuropsychiatric disorder treatment. Understanding the metabolic pathways of such drugs can inform the development of more effective and safer therapeutic options (Hvenegaard et al., 2012).

properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c22-17(18(23)20-14-9-10-14)19-12-11-15-6-4-5-13-21(15)26(24,25)16-7-2-1-3-8-16/h1-3,7-8,14-15H,4-6,9-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVNPKPYFBPCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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